molecular formula C14H20N2O2 B6150634 2-(4-phenylpiperazin-1-yl)butanoic acid CAS No. 946762-54-5

2-(4-phenylpiperazin-1-yl)butanoic acid

Cat. No.: B6150634
CAS No.: 946762-54-5
M. Wt: 248.3
InChI Key:
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Description

2-(4-Phenylpiperazin-1-yl)butanoic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with butanoic acid derivatives. One common method is the condensation reaction between 4-phenylpiperazine and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can enhance cognitive function and memory. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenylpiperazin-1-yl)butanoic acid is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for the development of drugs for neurological disorders .

Properties

CAS No.

946762-54-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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